molecular formula C9H20N+ B14738905 Cyclohexyl-trimethyl-azanium CAS No. 3237-34-1

Cyclohexyl-trimethyl-azanium

Cat. No.: B14738905
CAS No.: 3237-34-1
M. Wt: 142.26 g/mol
InChI Key: HCKMSHYCAFVSGW-UHFFFAOYSA-N
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Description

Cyclohexyl-trimethyl-azanium, also known as N,N,N-Trimethylcyclohexylammonium iodide, is a quaternary ammonium compound with the molecular formula C9H20IN. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-trimethyl-azanium can be synthesized through the quaternization of N,N-dimethylcyclohexylamine with methyl iodide. The reaction typically occurs in a solvent such as methanol or dichloromethane at room temperature. The reaction is as follows: [ \text{N,N-dimethylcyclohexylamine} + \text{methyl iodide} \rightarrow \text{this compound iodide} ]

Industrial Production Methods

Industrial production of this compound involves similar quaternization reactions but on a larger scale. The process includes the recovery and purification of the product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-trimethyl-azanium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quaternary ammonium group.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can replace the iodide ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while substitution with hydroxide ions can yield this compound hydroxide.

Scientific Research Applications

Cyclohexyl-trimethyl-azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It can be used in the preparation of biological buffers and reagents.

    Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexyl-trimethyl-azanium involves its interaction with molecular targets through ionic and hydrophobic interactions. The quaternary ammonium group allows it to interact with negatively charged molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions enable it to act as a catalyst or stabilizing agent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Similar in structure but lacks the cyclohexyl group.

    Trimethylphenylammonium iodide: Contains a phenyl group instead of a cyclohexyl group.

    Cyclohexylmethylammonium iodide: Similar but has a methyl group instead of three methyl groups.

Uniqueness

Cyclohexyl-trimethyl-azanium is unique due to its combination of a quaternary ammonium group and a cyclohexyl group. This combination provides both ionic and hydrophobic interactions, making it versatile in various applications compared to its similar compounds.

Properties

CAS No.

3237-34-1

Molecular Formula

C9H20N+

Molecular Weight

142.26 g/mol

IUPAC Name

cyclohexyl(trimethyl)azanium

InChI

InChI=1S/C9H20N/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/q+1

InChI Key

HCKMSHYCAFVSGW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1CCCCC1

Origin of Product

United States

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